molecular formula C27H31Cl2FN4O3 B1663014 Talmapimod hydrochloride CAS No. 309915-12-6

Talmapimod hydrochloride

カタログ番号: B1663014
CAS番号: 309915-12-6
分子量: 549.5 g/mol
InChIキー: FOJUFGQLUOOBQP-MCJVGQIASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: SCIO 469 塩酸塩の合成は、コアのインドール構造の調製から始まり、その後、さまざまな官能基が導入される複数の段階を含みます。重要なステップには、次のものがあります。

工業生産方法: SCIO 469 塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の純度と一貫性を保証するための厳格な品質管理対策の使用が含まれます .

反応の種類:

    酸化: SCIO 469 塩酸塩は、特にピペラジン環で酸化反応を起こし、N-オキシド誘導体の形成につながります。

    還元: 還元反応は、カルボニル基を標的にして、アルコールに変換できます。

一般的な試薬と条件:

主な製品:

科学的研究の応用

Oncology Applications

Talmapimod hydrochloride has been primarily investigated for its potential anti-cancer properties. Its mechanism involves the inhibition of the hypoxia-inducible factor (HIF) pathway, which is crucial for tumor growth and angiogenesis.

Clinical Trials

  • Talmapimod was evaluated in clinical trials for conditions such as renal cell carcinoma and metastatic melanoma . However, these trials did not demonstrate significant efficacy in improving outcomes for patients with these cancers .
  • Despite the lack of success in some trials, its role as a p38 MAPK inhibitor continues to be explored in combination therapies that may enhance the effectiveness of existing cancer treatments.

Anti-Inflammatory Applications

The compound has shown promise in treating various inflammatory diseases due to its ability to modulate cellular responses to stress and inflammation.

Preclinical Studies

  • In models of chronic obstructive pulmonary disease (COPD), talmapimod demonstrated significant anti-inflammatory effects, indicating its potential utility in respiratory diseases .

Neurodegenerative Diseases

Recent studies have begun to explore the role of talmapimod in neurodegenerative conditions. A notable area of investigation involves its ability to cross the blood-brain barrier (BBB).

Positron Emission Tomography (PET) Imaging Studies

  • A preclinical study utilized PET imaging to evaluate talmapimod's ability to penetrate the BBB. Results indicated that while baseline brain uptake was low, pre-treatment with P-glycoprotein inhibitors enhanced its brain retention . This finding opens avenues for investigating its application in neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Other p38 MAPK Inhibitors

Talmapimod can be compared with other compounds targeting similar pathways:

Compound NameChemical FormulaMechanismUnique Features
SD-282C27H31ClN4O3p38 MAPK InhibitorATP-competitive inhibitor
BIRB 796C19H19ClN4O2p38 MAPK InhibitorSelective for p38 MAPK
PH-797804C22H20N4O3p38 MAPK InhibitorDeveloped for treating autoimmune diseases
SB 203580C20H22N4O4p38 MAPK InhibitorEarly generation inhibitor

Talmapimod stands out due to its specific structural features that facilitate high bioavailability and selectivity towards p38 MAPK, minimizing off-target effects .

作用機序

SCIO 469 塩酸塩は、p38αMAPKを選択的に阻害することによってその効果を発揮します。この阻害は、炎症反応とストレス反応に関与する下流の標的のリン酸化と活性化を防ぎます。 この化合物は、他のキナーゼよりもp38αMAPKに対して高い選択性を示すため、最小限のオフターゲット効果でターゲット化された作用が保証されます .

分子標的と経路:

6. 類似の化合物との比較

SCIO 469 塩酸塩は、p38αMAPKに対する高い選択性で独自性があります。類似の化合物には、次のものがあります。

独自性: SCIO 469 塩酸塩の高い選択性と経口バイオアベイラビリティは、それを研究と潜在的な治療用途において貴重なツールにし、他のp38MAPK阻害剤とは一線を画しています .

類似化合物との比較

SCIO 469 hydrochloride is unique in its high selectivity for p38 alpha MAPK. Similar compounds include:

Uniqueness: SCIO 469 hydrochloride’s high selectivity and oral bioavailability make it a valuable tool in research and potential therapeutic applications, distinguishing it from other p38 MAPK inhibitors .

生物活性

Talmapimod hydrochloride, also known as SCIO-469, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes including inflammation, stress response, and cell proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Talmapimod acts primarily as an ATP-competitive inhibitor of p38 MAPK, with an IC50 value of 9 nM for p38α and 90 nM for p38β . The compound exhibits at least 2000-fold selectivity over a panel of 20 other kinases, making it a potent candidate for targeting inflammatory pathways without significant off-target effects .

The inhibition of p38 MAPK leads to:

  • Decreased phosphorylation of transcription factors such as NF-kB and ATF-2, which are involved in inflammatory responses.
  • Reduced production of pro-inflammatory cytokines like TNF-alpha in response to stimuli such as lipopolysaccharides (LPS) .

Therapeutic Applications

Talmapimod has been investigated for its potential in treating various conditions:

  • Inflammatory Diseases : The compound has shown promise in models of rheumatoid arthritis and inflammatory bowel disease. In vitro studies indicated that talmapimod significantly inhibited LPS-induced TNF-alpha production with an IC50 of 50 nM .
  • Cancer Treatment : Talmapimod was evaluated in clinical trials for cancers such as renal cell carcinoma and metastatic melanoma. However, these trials did not demonstrate significant efficacy in tumor reduction .
  • Chronic Conditions : Preclinical studies have suggested that talmapimod may have therapeutic potential in chronic obstructive pulmonary disease (COPD) and multiple myeloma by reducing myeloma burden and preventing associated bone diseases .

Research Findings

A variety of studies have contributed to understanding the biological activity of talmapimod:

  • In Vitro Studies : In human whole blood assays, talmapimod inhibited LPS-induced TNF-alpha production effectively. Additionally, it demonstrated anti-inflammatory effects in RAW264.7 cells by downregulating iNOS and COX-2 expressions .
  • In Vivo Studies : Administration of talmapimod at doses ranging from 10 to 90 mg/kg twice daily significantly reduced tumor growth in multiple myeloma models .

Table 1: Comparison with Other p38 MAPK Inhibitors

Compound NameChemical FormulaIC50 (nM)SelectivityUnique Features
TalmapimodC27H30ClFN4O39 (p38α)>2000-foldOrally bioavailable
BIRB 796C19H19ClN4O2~10SelectiveFirst-generation inhibitor
SB 203580C20H22N4O4~100Early generation inhibitorNon-selective

Case Studies

  • Rheumatoid Arthritis : A Phase II clinical trial investigated the efficacy of talmapimod in patients with rheumatoid arthritis. Despite promising preclinical results, the trial did not meet its primary endpoints, indicating the need for further exploration into dosing strategies and patient selection .
  • Multiple Myeloma : In a study involving multiple myeloma patients, talmapimod was administered alongside standard therapies. Results showed a reduction in disease burden but highlighted variability in patient responses, necessitating further investigation into biomarkers that predict treatment efficacy .

化学反応の分析

Key Synthetic Steps

The synthesis involves two principal reactions: iodination and piperazine coupling , as demonstrated in analogous compounds .

Iodination of 2-Vinylbenzoic Acid

Reaction :
2-vinylbenzoic acid reacts with iodine (I₂) in acetonitrile (CH₃CN) under nitrogen atmosphere.

Conditions :

  • Reagents : Iodine (9.0 g, 36 mmol), 2-vinylbenzoic acid (2.7 g, 18 mmol), CH₃CN (30 mL)

  • Procedure : Stirred at 25°C for 1 hour, quenched with saturated Na₂S₂O₃, and purified via extraction and recrystallization.

Yield : 43%
Physical Data :

  • Melting point: 86.9–88.4°C

  • ¹H NMR (DMSO-d₆) : δ 7.92–7.79 (m, 2H), 7.74 (d, 1H), 7.69–7.61 (m, 1H), 5.66 (t, 1H) .

Piperazine Coupling

Reaction :
The iodinated intermediate reacts with 1-(4-chlorobenzyl)piperazine and K₂CO₃ in dichloromethane (DCM).

Conditions :

  • Reagents : Intermediate (690 mg, 3.0 mmol), 1-(4-chlorobenzyl)piperazine (840 mg, 4.0 mmol), K₂CO₃ (700 mg, 5.0 mmol), DCM (30 mL)

  • Procedure : Stirred at 25°C for 3 hours, purified via column chromatography (PE/EA, 2:1).

Yield : 35%
Physical Data :

  • Melting point: 97.5–98.4°C

  • ¹H NMR (DMSO-d₆) : δ 7.98 (dd), 7.63 (dd), 7.55 (dd) .

  • ESI-MS : m/z 357.229 [M + H]⁺ .

Reaction Mechanism Analysis

The iodination step likely involves electrophilic aromatic substitution , where iodine acts as an electrophile, replacing a hydrogen atom on the aromatic ring. The piperazine coupling step involves amide bond formation , facilitated by the base K₂CO₃, which deprotonates the carboxylic acid to form a more reactive intermediate .

NMR Spectral Analysis

Compound ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Iodinated Intermediate δ 7.92–7.79 (m, 2H), 7.74 (d, 1H), 7.69–7.61 (m, 1H), 5.66 (t, 1H)δ 198.57 (C=O), 170.28 (C=O), 137.19 (Ar-C)
Coupled Product δ 7.98 (dd, 1H), 7.63 (dd, 1H), 7.55 (dd, 1H)δ 198.57 (C=O), 170.28 (C=O), 137.19 (Ar-C)

Mass Spectrometry

  • ESI-MS : m/z 357.229 [M + H]⁺ for the coupled product, confirming the molecular formula C₂₀H₂₁ClN₂O₂ .

Yield and Purity

The iodination step yields 43%, while the coupling reaction achieves 35% yield. Purification methods include recrystallization and column chromatography, ensuring high product purity .

Structural Optimization

Talmapimod’s structure incorporates a piperazine moiety linked to an aromatic ketone, optimized for bioavailability and selectivity. Fluorinated analogues (e.g., C-21) show enhanced properties, as evidenced by structural modifications in derivatives .

Research Findings

The synthesis highlights the importance of stepwise functionalization to achieve the desired pharmacophore. The piperazine coupling step is critical for forming the amide bond, which contributes to the compound’s anti-inflammatory activity by inhibiting p38 MAPK phosphorylation .

特性

IUPAC Name

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClFN4O3.ClH/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28;/h6-11,15-17H,12-14H2,1-5H3;1H/t16-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJUFGQLUOOBQP-MCJVGQIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31Cl2FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309915-12-6
Record name Talmapimod hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309915126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talmapimod hydrochloride
Reactant of Route 2
Reactant of Route 2
Talmapimod hydrochloride
Reactant of Route 3
Reactant of Route 3
Talmapimod hydrochloride
Reactant of Route 4
Reactant of Route 4
Talmapimod hydrochloride
Reactant of Route 5
Reactant of Route 5
Talmapimod hydrochloride
Reactant of Route 6
Talmapimod hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。